molecular formula C25H23N3O2S B11512534 2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11512534
M. Wt: 429.5 g/mol
InChI Key: WKVSORVFMULQOF-UHFFFAOYSA-N
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Description

2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique structure combining indole, benzothiophene, and carboxamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction between tryptamine and a benzothiophene derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific combination of indole, benzothiophene, and carboxamide moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H23N3O2S/c29-23(26-15-14-16-8-2-1-3-9-16)21-18-11-5-7-13-20(18)31-25(21)28-22-17-10-4-6-12-19(17)27-24(22)30/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,26,29)(H,27,28,30)

InChI Key

WKVSORVFMULQOF-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\3/C4=CC=CC=C4NC3=O)C(=O)NCCC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=C3C4=CC=CC=C4NC3=O)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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